4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
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Overview
Description
4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with sulfur and nitrogen atoms in their structure, such as:
- 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 4,4-Dimethyl-2-oxo-6-thio-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
Uniqueness
What sets 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4,4-dimethyl-2-oxo-6-sulfanyl-1,3-dihydropyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5,14H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIMRNXKDSCXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NC(=C1C#N)S)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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